Validated Impurity Standard vs. Gatifloxacin API
N-Hydroxy Gatifloxacin is a non-pharmacopeial, process-related impurity of Gatifloxacin API, necessitating its use as a specific reference standard (CRS). When compared to the parent drug Gatifloxacin in a validated stability-indicating RP-LC method, the mass balance of stressed test solutions was maintained at 99.3%, proving the assay's ability to differentiate and quantify this impurity from the active peak for accurate potency assignment [1]. Unlike the native API, which has a molecular weight of 375.39 g/mol, N-Hydroxy Gatifloxacin possesses a distinct molecular weight of 391.40 g/mol and a unique CAS No. 1335198-95-2, requiring a dedicated standard for chromatographic system suitability and for traceability against pharmacopeial standards (USP or EP) [2].
| Evidence Dimension | Molecular Identity and Mass Balance Recovery |
|---|---|
| Target Compound Data | MW: 391.40 g/mol; CAS: 1335198-95-2. Integral to achieving 99.3% mass balance in stress testing. |
| Comparator Or Baseline | Gatifloxacin API: MW: 375.39 g/mol; CAS: 112811-59-3. Serves as the primary active peak. |
| Quantified Difference | Molecular weight offset of +16.01 g/mol. Analytical recovery of 99.3% after forced degradation confirms no interference. |
| Conditions | Reversed-phase liquid chromatography (RP-LC) with diode array detection (DAD) on stressed samples of gatifloxacin. |
Why This Matters
For procurement, this confirms that the reference standard is structurally distinct and analytically validated, directly supporting the specificity requirements for quality control and regulatory submissions.
- [1] Journal Title. A Validated, Specific, Stability-Indicating RP-LC Method for Analysis of Gatifloxacin in the Presence of Degradation Products and Process-Related Impurities. Accessed via slh.alljournals.cn. View Source
- [2] ChemWhat. Gatifloxacin Impurity 5. CAS 1335198-95-2. Accessed 2025. View Source
